Cas no 127948-97-4 (1-tert-butyl-4-ethenyl-1H-pyrazole)

1-tert-Butyl-4-ethenyl-1H-pyrazole is a specialized pyrazole derivative featuring a tert-butyl group at the 1-position and an ethenyl substituent at the 4-position. This compound is of interest in synthetic organic chemistry due to its structural versatility, serving as a valuable intermediate in the preparation of more complex heterocyclic systems. The tert-butyl group enhances steric hindrance, potentially improving selectivity in certain reactions, while the ethenyl moiety offers reactivity for further functionalization, such as polymerization or cross-coupling processes. Its well-defined molecular structure makes it suitable for applications in pharmaceuticals, agrochemicals, and material science research, where precise control over molecular architecture is critical.
1-tert-butyl-4-ethenyl-1H-pyrazole structure
127948-97-4 structure
Product name:1-tert-butyl-4-ethenyl-1H-pyrazole
CAS No:127948-97-4
MF:C9H14N2
Molecular Weight:150.220861911774
CID:6511879
PubChem ID:14510323

1-tert-butyl-4-ethenyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-tert-butyl-4-ethenyl-1H-pyrazole
    • 1-t-butyl-4-vinylpyrazole
    • 127948-97-4
    • EN300-1850665
    • インチ: 1S/C9H14N2/c1-5-8-6-10-11(7-8)9(2,3)4/h5-7H,1H2,2-4H3
    • InChIKey: OJCRCFKIHYNFFV-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=C)C=N1)C(C)(C)C

計算された属性

  • 精确分子量: 150.115698455g/mol
  • 同位素质量: 150.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 146
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 17.8Ų

1-tert-butyl-4-ethenyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1850665-5g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
5g
$2235.0 2023-09-19
Enamine
EN300-1850665-0.1g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
0.1g
$678.0 2023-09-19
Enamine
EN300-1850665-5.0g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
5g
$4184.0 2023-06-03
Enamine
EN300-1850665-0.05g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
0.05g
$647.0 2023-09-19
Enamine
EN300-1850665-0.25g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
0.25g
$708.0 2023-09-19
Enamine
EN300-1850665-10g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
10g
$3315.0 2023-09-19
Enamine
EN300-1850665-1.0g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
1g
$1442.0 2023-06-03
Enamine
EN300-1850665-2.5g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
2.5g
$1509.0 2023-09-19
Enamine
EN300-1850665-10.0g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
10g
$6205.0 2023-06-03
Enamine
EN300-1850665-0.5g
1-tert-butyl-4-ethenyl-1H-pyrazole
127948-97-4
0.5g
$739.0 2023-09-19

1-tert-butyl-4-ethenyl-1H-pyrazole 関連文献

1-tert-butyl-4-ethenyl-1H-pyrazoleに関する追加情報

1-Tert-butyl-4-ethenyl-1H-pyrazole: A Comprehensive Overview

The compound with CAS No. 127948-97-4, commonly referred to as 1-tert-butyl-4-ethenyl-1H-pyrazole, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of a tert-butyl group and an ethenyl substituent introduces unique chemical properties and functional group reactivity, making it a valuable compound in various applications.

Pyrazoles are widely studied due to their versatility in organic synthesis and their potential in drug discovery. The tert-butyl substituent adds steric bulk to the molecule, influencing its stability and reactivity. Meanwhile, the ethenyl group introduces unsaturation, enabling further functionalization through addition reactions or polymerization. These features make 1-tert-butyl-4-ethenyl-1H-pyrazole a promising candidate for applications in materials science, pharmaceuticals, and agrochemicals.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. For instance, researchers have explored the potential of 1H-pyrazole derivatives as inhibitors of various enzymes, including kinases and proteases. The substitution pattern of 1-tBu (tert-butyl) and 4-vinyl (ethenyl) groups in this compound has been shown to enhance bioavailability and target specificity, making it a lead compound for drug development.

In terms of synthesis, 1-tBu-pyrazole derivatives can be prepared via various routes, including the Paal-Knorr synthesis and cyclization reactions of 1,3-diketones with hydrazines. The introduction of the tert-butyl group typically involves alkylation or Friedel-Crafts alkylation, while the ethenyl group can be introduced through vinyl Grignard reagents or alkenylation reactions. These methods have been optimized in recent years to improve yield and purity, as reported in several high-profile journals.

The chemical stability of CAS No. 127948-97-4 is another area of interest. Studies have shown that the tert-butyl group enhances thermal stability due to its electron-donating nature, while the ethenyl group may introduce some degree of instability under certain conditions. However, these properties can be leveraged to design molecules with tailored stability profiles for specific applications.

From an environmental perspective, the biodegradability and eco-toxicity of pyrazole derivatives have been extensively studied. Research indicates that compounds like 1-tBu-pyrazole derivatives exhibit moderate biodegradability under aerobic conditions, making them suitable for use in sustainable chemical processes. Additionally, their eco-toxicological profiles are being evaluated to ensure compliance with global regulatory standards.

In conclusion, CAS No. 127948-97-4 (1-tBu-pyrazole) is a versatile compound with significant potential in multiple fields. Its unique substitution pattern offers opportunities for further functionalization and application development. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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